molecular formula C5H4F6O B6342535 2,3,3,4,4,5-Hexafluorocyclopentanol, 97% CAS No. 870963-19-2

2,3,3,4,4,5-Hexafluorocyclopentanol, 97%

Cat. No. B6342535
CAS RN: 870963-19-2
M. Wt: 194.07 g/mol
InChI Key: PBFKWJJNBFFYFA-UHFFFAOYSA-N
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Description

2,3,3,4,4,5-Hexafluorocyclopentanol (HFCP) is a fluorinated alcohol with a molecular formula of C5H2F6O. It is a colorless liquid with a boiling point of around 118°C and a melting point of -100°C. HFCP is a versatile reagent used in a variety of industrial and scientific applications, including synthesis, chromatography, and catalysis. In

Scientific Research Applications

2,3,3,4,4,5-Hexafluorocyclopentanol, 97% is used in a variety of scientific research applications, including chromatography, synthesis, and catalysis. It is used as a solvent in gas chromatography and high-performance liquid chromatography, and is also used as a reagent in organic synthesis. 2,3,3,4,4,5-Hexafluorocyclopentanol, 97% is also used as a catalyst in the synthesis of polymers and other organic compounds.

Mechanism of Action

2,3,3,4,4,5-Hexafluorocyclopentanol, 97% acts as a Lewis acid, which is a type of acid that can form a bond with a Lewis base. The Lewis acid-base reaction is an important and versatile reaction in organic chemistry, and is used in the synthesis of a variety of compounds. 2,3,3,4,4,5-Hexafluorocyclopentanol, 97% is also used as a catalyst in certain reactions, such as the Diels-Alder reaction, which is used to synthesize polymers and other organic compounds.
Biochemical and Physiological Effects
2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has been studied for its biochemical and physiological effects, but the exact mechanism of action is still not fully understood. It is known to have an effect on the metabolism of fatty acids, and it has been shown to inhibit the growth of certain bacteria. It has also been shown to have an effect on the metabolism of certain hormones, and it has been studied for its potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has several advantages and limitations when used in laboratory experiments. One advantage is its low toxicity, which makes it safe to handle and use in a laboratory setting. It is also a relatively inexpensive reagent, which makes it cost-effective for many experiments. However, it has a low boiling point, which can make it difficult to use in experiments that require high temperatures. It also has a low solubility in water, which can limit its use in certain experiments.

Future Directions

2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has a variety of potential applications in the fields of organic synthesis, chromatography, and catalysis. It has been studied for its potential anti-inflammatory and anti-cancer properties, and further research is needed to understand its mechanism of action. It has also been studied for its potential as a solvent for gas chromatography and high-performance liquid chromatography, and further research is needed to understand its properties in these applications. Additionally, 2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has been studied for its potential use as a catalyst in the synthesis of polymers and other organic compounds, and further research is needed to understand its catalytic properties. Finally, 2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has been studied for its potential use in the synthesis of pharmaceuticals, and further research is needed to understand its potential applications in this field.

Synthesis Methods

2,3,3,4,4,5-Hexafluorocyclopentanol, 97% can be synthesized from the reaction of hexafluoropropene and anhydrous hydroxide. The reaction is initiated by the addition of a base, such as sodium hydroxide, potassium hydroxide, or calcium hydroxide, to hexafluoropropene. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent the formation of byproducts. The product is then purified by distillation or extraction.

properties

IUPAC Name

2,3,3,4,4,5-hexafluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O/c6-2-1(12)3(7)5(10,11)4(2,8)9/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFKWJJNBFFYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1F)(F)F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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